molecular formula C15H12Cl2O2 B1303271 1-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone CAS No. 400878-28-6

1-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone

Cat. No. B1303271
M. Wt: 295.2 g/mol
InChI Key: QXALPCTYXQPDIL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of appropriate precursors under controlled conditions. For instance, the synthesis of 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime was achieved using piperonal . Another example is the synthesis of 1-(2-chloro-4-phenylquinolin-3-yl)ethanone, which was synthesized by chlorination of a quinolinone precursor using POCl3 . These methods suggest that the synthesis of 1-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone could potentially be carried out by a similar strategy, involving the reaction of a dichlorobenzyl halide with a phenolic compound to introduce the ether linkage, followed by the formation of the ketone group.

Molecular Structure Analysis

The molecular structures of related compounds have been determined using X-ray crystallography and optimized using DFT methods. The geometries of these compounds are often stabilized by intramolecular hydrogen bonds and π-π stacking interactions, as seen in the crystal structure of 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime . The molecular structure of 1-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone would likely exhibit similar features, with the dichlorobenzyl group contributing to the overall electronic properties of the molecule.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored through computational studies, including HOMO-LUMO analysis and electrostatic potential (ESP) mapping. These studies help identify reactive sites within the molecules. For example, the carbonyl group is often associated with a negative charge, making it a reactive site for nucleophilic attack, as seen in the MEP analysis of 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone . Similar analyses could be applied to 1-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone to predict its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized by various spectroscopic techniques. The vibrational frequencies, corresponding to different functional groups, have been assigned using FTIR and NMR spectroscopy . The electronic transitions and spectral features have been investigated using UV-Vis spectroscopy and TD-DFT calculations . These studies provide insights into the stability, charge distribution, and potential applications of the compounds, such as their role in nonlinear optics or as pharmaceutical agents . The properties of 1-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone would likely be influenced by the presence of the dichlorobenzyl and ketone groups, affecting its spectroscopic signatures and reactivity.

Scientific Research Applications

Antimicrobial Activity

  • A study by Dave et al. (2013) explored the synthesis of derivatives related to 1-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone and their antimicrobial activities. These derivatives demonstrated efficacy against bacteria such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi (Dave et al., 2013).

Photochemical Studies

  • The compound has been studied for its photochemical properties, as seen in a research by Castellan et al. (1990). They examined the photochemical reactivity of a similar compound, 1,2-di(3′,4′-dimethoxyphenyl)ethanone, in different states and conditions, providing insights into its photochemistry (Castellan et al., 1990).

Photoremovable Protecting Group

  • The potential of 1-[2-(2-hydroxyalkyl)phenyl]ethanone, a related compound, as a photoremovable protecting group for carboxylic acids was studied by Atemnkeng et al. (2003). This research is significant in the context of organic synthesis, where photoremovable groups can be highly useful (Atemnkeng et al., 2003).

Synthesis and Characterization

  • Unaleroğlu et al. (2002) described the synthesis of a novel compound related to 1-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone, showcasing the methods and techniques used for its synthesis and structural characterization (Ünaleroğlu et al., 2002).

Biological Activities

  • The anti-inflammatory activity of compounds similar to 1-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone was explored by Singh et al. (2020). They synthesized and characterized three phenyl dimer compounds, assessing their anti-inflammatory properties in vivo (Singh et al., 2020).

properties

IUPAC Name

1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O2/c1-10(18)11-3-2-4-14(7-11)19-9-12-5-6-13(16)8-15(12)17/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXALPCTYXQPDIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377151
Record name 1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone

CAS RN

400878-28-6
Record name 1-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400878-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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